1-cyclopropyl-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-Cyclopropyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Cyclopropyl-1H-imidazole-5-methanol.
Substitution: Various N-substituted imidazole derivatives.
Scientific Research Applications
1-Cyclopropyl-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-5-carbaldehyde involves its interaction with biological targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity .
Comparison with Similar Compounds
- 1-Benzyl-1H-imidazole-5-carbaldehyde
- 1-Ethyl-1H-imidazole-5-carbaldehyde
- 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Uniqueness: 1-Cyclopropyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities .
Properties
IUPAC Name |
3-cyclopropylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFPHILEYSKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.